ethyl (Z)-3-(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanylbut-2-enoate
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Overview
Description
Ethyl (Z)-3-(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanylbut-2-enoate is an organic compound that features a unique combination of functional groups, including a sulfanyl group and a dioxocyclohexa-1,4-dienyl moiety. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (Z)-3-(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanylbut-2-enoate typically involves the following steps:
Formation of the dioxocyclohexa-1,4-dienyl moiety: This can be achieved through the oxidation of a suitable precursor, such as cyclohexadiene, using oxidizing agents like potassium permanganate or chromium trioxide.
Introduction of the sulfanyl group: The sulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol (R-SH) reacts with a suitable leaving group on the dioxocyclohexa-1,4-dienyl intermediate.
Esterification: The final step involves the esterification of the resulting intermediate with ethyl alcohol under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Ethyl (Z)-3-(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanylbut-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxocyclohexa-1,4-dienyl moiety to a more saturated form.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiols, amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated cyclohexane derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl (Z)-3-(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanylbut-2-enoate would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The sulfanyl group and dioxocyclohexa-1,4-dienyl moiety could play key roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl (Z)-3-(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanylbut-2-enoate: Unique due to its specific combination of functional groups.
Ethyl 3-(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanylpropanoate: Similar structure but with a different carbon chain length.
Mthis compound: Similar structure but with a different ester group.
Properties
CAS No. |
59483-98-6 |
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Molecular Formula |
C12H12O4S |
Molecular Weight |
252.29 g/mol |
IUPAC Name |
ethyl (Z)-3-(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanylbut-2-enoate |
InChI |
InChI=1S/C12H12O4S/c1-3-16-12(15)6-8(2)17-11-7-9(13)4-5-10(11)14/h4-7H,3H2,1-2H3/b8-6- |
InChI Key |
CFTHZFMRJXPZQN-VURMDHGXSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(/C)\SC1=CC(=O)C=CC1=O |
Canonical SMILES |
CCOC(=O)C=C(C)SC1=CC(=O)C=CC1=O |
Origin of Product |
United States |
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